Meclizine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYIGYOJCODJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride) | |
| Record name | Meclozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023242 | |
| Record name | Meclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
230 °C @ 2 MM HG | |
| Record name | MECLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L | |
| Record name | Meclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MECLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
569-65-3, 163837-49-8 | |
| Record name | Meclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meclizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Meclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L5TQ84570 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MECLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-224 | |
| Record name | Meclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacology and Molecular Mechanisms of Meclizine
Receptor Antagonism and Agonism
Comparative Analysis with Second-Generation Antihistamines
Dopamine (B1211576) Receptor Interactions (Weak D1-like and D2-like Antagonism)
Meclizine has been observed to interact with dopamine receptors, exhibiting weak antagonistic effects on both D1-like and D2-like dopamine receptors. Studies investigating drug-induced catalepsy, an animal model for parkinsonism, have shown that this compound, alongside other drugs like hydroxyzine (B1673990) and homochlorcyclizine, blocked both D1 and D2 dopamine receptors. However, unlike some other dopamine receptor blockers, this compound did not induce catalepsy, suggesting it may possess catalepsy-reducing properties, potentially due to its anticholinergic activities nih.gov. While this compound is recognized for its antiemetic activity, which can be associated with dopamine receptor antagonism, its specific role as a direct dopamine receptor antagonist is often described as weak or indirect compared to classical dopamine antagonists researchgate.netscienceopen.com.
Intracellular Signaling Pathways Modulation
This compound significantly modulates several intracellular signaling pathways, impacting cellular energy metabolism, oxidative stress responses, and inflammatory processes.
This compound has been identified as an inhibitor of mitochondrial respiration and oxidative phosphorylation nih.govnih.govresearchgate.netgoogle.comharvard.edu. This effect is particularly notable in intact cells, where it blunts respiration, but not in isolated mitochondria, suggesting an indirect or unorthodox mechanism nih.govnih.gov. This inhibition leads to a shift in cellular energy metabolism from oxidative phosphorylation towards glycolysis google.comahajournals.org.
The inhibition of mitochondrial respiration by this compound is directly linked to its action on the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) nih.govnih.govresearchgate.netiomcworld.com. This compound directly inhibits PCYT2 enzyme activity in a dose-dependent manner nih.gov. This inhibition leads to a rapid accumulation of phosphoethanolamine (PEtn), the substrate of PCYT2, which itself acts as an endogenous inhibitor of mitochondrial respiration nih.govnih.govresearchgate.netiomcworld.com. This mechanism highlights this compound as the first pharmacologic inhibitor of the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis, linking membrane biogenesis to mitochondrial oxidative phosphorylation nih.govnih.goviomcworld.com.
This compound has been shown to enhance the activity of the pentose (B10789219) phosphate (B84403) pathway (PPP) researchgate.netresearchgate.netnih.gov. The PPP is crucial for generating reducing equivalents in the form of NADPH, which is essential for reductive biosynthesis reactions and for combating oxidative stress by reducing glutathione (B108866) wikipedia.orgvt.edu. This compound protects cells from damage by enhancing PPP activity and subsequently increasing NADPH production researchgate.netresearchgate.netnih.gov. This preservation of NADP⁺/NADPH ratios and glutathione stores is vital for maintaining antioxidant defenses and diminishing reactive oxygen species (ROS) nih.gov.
An illustrative table of this compound's impact on NADP⁺/NADPH ratios and GSH stores:
| Parameter | Control (Cisplatin-treated) | This compound-treated (Cisplatin + this compound) | Effect of this compound (Fold Change vs. Control) | Reference |
| NADP⁺ levels | Increased | Ameliorated increases | Decreased | researchgate.net |
| NADPH levels | Decreased | Ameliorated decreases | Increased | researchgate.net |
| NADP⁺/NADPH ratios | Increased | Ameliorated increases | Decreased | researchgate.net |
| Reduced Glutathione (GSH) | Depleted | Partially restored | Increased | researchgate.net |
This compound demonstrates anti-inflammatory effects by modulating the production of key inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.comresearchgate.netif-pan.krakow.pl. In models of neuroinflammation induced by lipopolysaccharide (LPS), this compound treatment significantly reduced brain tissue concentrations of IL-1β and TNF-α nih.govmdpi.com. It has also been shown to inhibit the secretion of IL-8 and TNF in other cellular contexts google.com.
A summary of this compound's impact on inflammatory cytokines:
| Cytokine | Effect of this compound | Context/Model | Reference |
| IL-1β | Reduction | LPS-induced neuroinflammation in mice | nih.govmdpi.com |
| TNF-α | Reduction | LPS-induced neuroinflammation in mice | nih.govmdpi.com |
| IL-8 | Inhibition | LPS-stimulated T84 cells (implied) | google.com |
This compound influences Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways, which are critical in osteoclastogenesis and bone homeostasis nih.govnih.gov. Specifically, this compound has been shown to repress multiple pathways downstream of RANK, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and Activator Protein 1 (AP-1) nih.govresearchgate.netsci-hub.sedrugbank.com. This compound significantly suppresses RANKL-induced degradation and phosphorylation of IκB-α and phosphorylation of NF-κB p65, thereby inhibiting NF-κB activation nih.gov. It also inhibits the phosphorylation of ERK and p38, though its effect on JNK phosphorylation may be weaker nih.gov. These actions contribute to its ability to impair osteoclast function and reduce the expression of osteoclast-specific genes nih.gov.
A table summarizing this compound's influence on RANK signaling pathways:
| Signaling Pathway/Factor | Effect of this compound (in RANKL-induced osteoclastogenesis) | Reference |
| NF-κB | Suppression of activation (IκB-α degradation/phosphorylation, NF-κB p65 phosphorylation) | nih.govresearchgate.net |
| MAPKs (ERK, p38) | Inhibition of phosphorylation | nih.gov |
| MAPKs (JNK) | Less significant inhibition of phosphorylation | nih.gov |
| NFATc1 | Attenuation of activation | nih.gov |
| AP-1 | Repression of activation | nih.govresearchgate.net |
Effects on Growth Factor Receptor 3 (FGFR3) Signaling
This compound has been investigated for its influence on Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, a pathway implicated in skeletal development and certain genetic disorders. Achondroplasia, the most common form of short-limbed skeletal dysplasia, is associated with activating mutations in the FGFR3 gene, which leads to exaggerated signal output from the receptor. nih.govoup.comnih.govliberty.edu
Research indicates that this compound hydrochloride can inhibit FGFR3 signaling. nih.govoup.comnih.govresearchgate.net Studies, particularly in animal models of achondroplasia, have demonstrated that this compound promotes bone growth. nih.govoup.comnih.gov The proposed mechanism of action suggests that this compound operates downstream of FGFR3 signaling, potentially by blocking the interaction between mitogen-activated protein kinase (MEK) and extracellular signal-regulated kinase (ERK) within the Mitogen-Activated Protein (MAP) kinase pathway. oup.comnih.govliberty.eduresearchgate.net Specifically, this compound has been shown to attenuate ERK phosphorylation in chondrocytes exhibiting overactive ERK signaling. nih.govresearchgate.net Furthermore, it inhibits both ERK and p38 phosphorylation downstream of receptor activator of nuclear factor-κB ligand signaling. nih.gov This attenuation of abnormally activated FGFR3 signaling by this compound facilitates the proliferation and differentiation of chondrocytes in models of achondroplasia. liberty.edu Positive effects on bone quality and growth plate structure have also been observed in mouse models of X-linked hypophosphatemia (XLH), further supporting this compound's inhibitory effect on FGFR3 signaling. nih.gov
Neuropharmacological Actions
This compound exerts its therapeutic effects by acting on higher centers of the brain to mitigate symptoms such as nausea, vomiting, and vertigo. drugbank.com
Vestibular System Suppression
This compound's role as a histamine (B1213489) H1 antagonist with central anticholinergic properties allows it to depress labyrinth excitability and general vestibular stimulation. drugbank.comwikipedia.org It is believed to decrease the sensitivity of neurons located in the medial vestibular nucleus, thereby selectively suppressing specific components of the vestibular system, including a reduction in semicircular canal-induced vestibulo-ocular reflex (VOR) gain. karger.com
Inhibition of Signals from Nucleus of Solitary Tract and Vestibular Nuclei
This compound primarily inhibits signals transmitted via histamine neurotransmission from the nucleus of the solitary tract (NTS) and the vestibular nuclei. nih.govdrugbank.comresearchgate.net Histamine H1 receptors are expressed on these nuclei and are activated by stimuli originating from motion sickness, as well as inputs from the pharynx and stomach. drugbank.comnih.gov By acting as an antagonist at these H1 receptors, this compound effectively inhibits the signal transduction pathway from the vestibular nuclei and NTS to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center. drugbank.comnih.gov
Reduction of Vestibular Incitation and Labyrinth Excitability
A key neuropharmacological action of this compound is its capacity to reduce both vestibular incitation and labyrinth excitability. nih.govdrugbank.comwikipedia.orgnih.gov This depressive effect on the inner ear's balance mechanisms contributes to its antivertigo properties. wikipedia.org
Impact on Eye Movement Reflexes in Visual-Vestibular Tasks
Clinical investigations have shown that this compound has an inhibitory influence on eye movement reflexes, particularly those associated with low accelerations during visual-vestibular (VIS+VES) tasks. nih.govresearchgate.netnih.gov This observation suggests that this compound's mechanism of action may not be confined to sensory-specific pathways but rather operates at a more central level within the nervous system. nih.govresearchgate.netnih.gov
Table 1: Effects of this compound on Ocular Torsional Velocity During Visual-Vestibular (VIS+VES) Stimulation
| Stimulation Intensity | Effect on Torsional Velocity (vs. Placebo) |
| Low Acceleration | Decreased |
| High Acceleration | Increased |
Central Emetic Center Suppression (Vomiting Center and Chemoreceptor Trigger Zone)
This compound's antiemetic effects are primarily mediated through its blocking actions on the vomiting center and the chemoreceptor trigger zone (CTZ), both located in the medulla. nih.govdrugbank.com The vomiting center is a centrally regulated reflex mechanism that can be activated by various stimuli. drugbank.comvin.com The CTZ, an area within the medulla oblongata's area postrema, is permeable to circulating mediators and receives inputs from blood-borne substances, subsequently communicating with other structures in the vomiting center to initiate emesis. vin.comwikipedia.org Impulses generated in the vestibular center due to motion sickness are transmitted through the CTZ to the vomiting center. vin.com this compound effectively suppresses nausea and vomiting by inhibiting the histaminergic neurotransmission signals from the nucleus of the solitary tract and the vestibular nuclei to both the CTZ and the medullary vomiting center. nih.govdrugbank.comresearchgate.netnih.gov Neurotransmitters implicated in the CTZ's function include histamine, acting on H1 receptors. wikipedia.org
Neuroprotective Mechanisms
This compound exhibits neuroprotective properties across various models of neuronal injury and neurodegenerative conditions, often linked to its ability to modulate cellular energy metabolism. Its neuroprotective effects are not attributed to its antihistaminergic or antimuscarinic activities but rather correlate strongly with its capacity to suppress mitochondrial respiration and shift cellular metabolism towards glycolysis. nih.govnih.govtocris.comrndsystems.comharvard.edu
This compound has been identified as a neuroprotective compound against oxidative injury in neuroblastoma cells. In studies using a hydrogen peroxide-induced oxidant injury model in SH-SY5Y neuroblastoma cells, this compound, among other compounds, demonstrated cytoprotective effects. physiology.orgnih.gov This protection is associated with its ability to influence the transcription of specific genes, with the neuropeptide galanin playing a key role in attenuating oxidant-induced neural injury. physiology.orgnih.gov this compound's multiple mechanisms to protect neurons from oxidative damage include maintaining an elevated ratio of reduced to oxidized glutathione and NADPH, and improving the clearance of damaged mitochondrial DNA. biorxiv.orgbiorxiv.org
Table 1: Neuroprotective Agents against Oxidative Injury in SH-SY5Y Cells
| Compound | Concentration Tested | Cell Viability (% Protection) | Reference |
| This compound | 60 µM | No different from control | physiology.org |
| Megestrol | 30 µM | No different from control | physiology.org |
| Verapamil | 30 µM | No different from control | physiology.org |
| Methazolamide | 100 µM | No different from control | physiology.org |
| Retinol | 10 µM | No different from control | physiology.org |
| Sulindac | 10 µM | 59 ± 9% viability | physiology.org |
This compound demonstrates neuroprotective effects in models of Huntington's disease (HD), a neurodegenerative disorder characterized by polyglutamine (polyQ) expansion in the huntingtin protein. nih.govnih.govresearchgate.net It has been shown to suppress apoptotic cell death in murine cellular models of polyQ toxicity and extend protection against neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity. nih.govnih.govtocris.comrndsystems.comresearchgate.netresearchgate.net This neuroprotection is strongly correlated with this compound's ability to suppress mitochondrial respiration and shift energy metabolism, rather than its antihistaminergic or antimuscarinic properties. nih.govnih.govtocris.comrndsystems.comharvard.eduresearchgate.netgoogle.com Even a subtle inhibition of respiration by this compound can lead to a significant level of neuroprotection. nih.gov
This compound has emerged as a promising neuroprotective agent against ischemic injury, including stroke and hypoxia. harvard.edubiorxiv.orgbiorxiv.orgresearchgate.netgoogle.comjneurosci.orgahajournals.orgnih.govnih.govresearchgate.netfrontiersin.org Its cytoprotective effects are attributed to its capacity to attenuate mitochondrial respiration while redirecting cellular metabolism towards glycolysis. harvard.edugoogle.comahajournals.org This metabolic shift renders cells more resilient to hypoxic and ischemic insults. ahajournals.org In vivo evidence, such as from 18F-FDG PET imaging, has shown that this compound increases brain glucose uptake in the ischemic penumbra, directly supporting its mechanism of toggling metabolism toward glycolysis. ahajournals.org This reduced reliance on oxidative phosphorylation helps delay anoxic depolarization onset after middle cerebral artery occlusion. ahajournals.org this compound can also induce the mitochondrial unfolded protein response (UPRmt) in vivo, which contributes to reduced infarction and improved neurological outcomes in mouse models of focal cerebral ischemia. nih.gov
This compound protects cultured dorsal root ganglia (DRG) primary sensory neurons from damage, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN) caused by agents like cisplatin. biorxiv.orgbiorxiv.orgjneurosci.orgnih.govresearchgate.net It achieves this by enhancing the pentose phosphate pathway, increasing NADPH production, and improving the clearance of DNA nucleotides damaged by cisplatin. biorxiv.orgbiorxiv.orgjneurosci.orgnih.govresearchgate.net this compound has been shown to attenuate cisplatin-induced pain hypersensitivity and reduce spontaneous calcium activity in DRG neurons in vivo. biorxiv.orgjneurosci.orgnih.gov
This compound influences the metabolism of retinal ganglion cells (RGCs), shifting them towards the glycolysis metabolism pathway and away from the mitochondrial respiratory pathway. biorxiv.orgbiorxiv.orgjneurosci.orgresearchgate.netnih.gov This metabolic redirection is suggested to be protective against cisplatin-induced oxidative stress and mitochondrial toxicity. biorxiv.orgbiorxiv.orgjneurosci.orgresearchgate.net Studies indicate that disproportionate activation of mitochondrial respiration following acute axon injury can contribute to RGC damage, and redirecting energy metabolism toward glycolysis using this compound can enhance RGC survival. researchgate.netnih.gov
Protection of Dorsal Root Ganglia (DRG) Primary Sensory Neurons
Antiviral Mechanisms
Research has explored the antiviral potential of this compound, particularly against Pseudorabies virus (PRV), a significant pathogen in the swine industry. This compound has demonstrated a significant inhibitory effect on PRV replication in vitro and in vivo. nih.govnih.govfrontiersin.orgresearchgate.net Its antiviral activity is observed when administered before, simultaneously with, or after virus infection. nih.govnih.govfrontiersin.orgresearchgate.net The mechanism of action involves interference with viral entry and cell-to-cell spreading, but not viral attachment, into host cells (e.g., PK-15 cells). nih.govnih.govfrontiersin.org Furthermore, this compound inhibits viral particle release at the late stage of infection. nih.govnih.gov In mouse models, this compound reduced the severity of clinical symptoms, decreased viral loads in tissues, and delayed mortality following PRV challenge. nih.govnih.govfrontiersin.org
Table 2: Antiviral Effects of this compound against Pseudorabies Virus (PRV)
| Mechanism of Action | Effect on PRV Replication | Reference |
| Interference with viral entry | Inhibitory | nih.govnih.govfrontiersin.org |
| Inhibition of cell-to-cell spreading | Inhibitory | nih.govnih.govfrontiersin.org |
| Inhibition of viral particle release | Inhibitory | nih.govnih.gov |
Pharmacokinetics and Pharmacodynamics of Meclizine
Absorption Characteristics
Meclizine is readily absorbed following oral administration. drugbank.comnih.govnih.govmims.com For the tablet dosage form, maximum plasma concentrations are typically reached at a median time (Tmax) of approximately 3 hours, with reported ranges spanning from 1.5 to 6 hours. drugbank.comnih.govfda.govdrugs.comfda.govnih.govmedicaldialogues.in Some studies indicate a mean Tmax of 3.1 ± 1.4 hours in adults. mims.commedicaldialogues.in In a study involving children, a mean Tmax of 1.7 hours (range: 1-3 hours) was observed under fasting conditions following a single 25 mg oral dose. plos.orgplos.org For twice-daily administration in fed conditions, the mean Tmax for the first dose was 2.6 hours (range: 1-4 hours). plos.org
Table 1: Time to Peak Plasma Levels (Tmax) of this compound
| Formulation Type | Population | Median/Mean Tmax (hours) | Range (hours) | Source |
| Tablet | Adults | 3 | 1.5 - 6 | drugbank.comnih.govfda.govdrugs.comfda.govnih.govmedicaldialogues.in |
| Tablet | Adults | 3.1 ± 1.4 | N/A | mims.commedicaldialogues.in |
| Tablet (Fasting) | Children | 1.7 | 1 - 3 | plos.orgplos.org |
| Tablet (Fed, 1st dose) | Children | 2.6 | 1 - 4 | plos.org |
| Solid Dispersion | N/A | 1 | N/A | iajesm.in |
Oral Absorption and Time to Peak Plasma Levels (Tmax)
Distribution Profile
Once absorbed, this compound is distributed throughout the body, interacting with various physiological barriers and compartments.
The drug distribution characteristics of this compound in humans are not fully elucidated, with some sources indicating that they are largely unknown or not extensively studied. drugbank.comnih.govfda.govdrugs.comfda.govnih.gov However, a pharmacokinetic study has reported a volume of distribution of approximately 6.78 ± 3.52 L. nih.gov Another source specifies the volume of distribution as approximately 7 L/kg. mims.commedicaldialogues.in
Table 2: Volume of Distribution of this compound
| Parameter | Value | Source |
| Volume of Distribution | ~6.78 ± 3.52 L | nih.gov |
| Volume of Distribution | ~7 L/kg | mims.commedicaldialogues.in |
| Human Data | Not fully studied/unknown | drugbank.comnih.govfda.govdrugs.comfda.govnih.gov |
This compound is known to cross the blood-brain barrier (BBB). nih.govgoodrx.comresearchgate.net This permeability is a key factor in its central nervous system (CNS) effects, including its antiemetic and antivertigo actions, as well as potential side effects such as drowsiness. goodrx.com Computational models, specifically molecular dynamics simulations, have predicted a logBB value of 0.8 for this compound, which aligns with observed in vivo brain/plasma ratios of 0.75 in mice.
It is either proposed or not definitively known whether this compound is excreted into human breast milk. drugbank.comnih.govfda.govfda.govdoctoroncall.com.my Due to the general principle that many drugs can be excreted into human milk, caution is advised when this compound is administered to nursing women. fda.govfda.gov While occasional doses during breastfeeding may be considered acceptable, there is a lack of established data regarding potential side effects on the nursing infant. doctoroncall.com.my Additionally, first-generation antihistamines like this compound may temporarily decrease maternal serum prolactin concentrations, potentially impacting breast milk supply. doctoroncall.com.my
Elimination Pathways
Plasma Elimination Half-Life
This compound exhibits a consistent plasma elimination half-life in humans. Research indicates that the plasma elimination half-life of this compound is approximately 5 to 6 hours. drugbank.comwikipedia.orgpfizer.comfda.gov Another source corroborates this, reporting a half-life of about 6 hours. nih.gov This relatively short half-life contrasts with its prolonged duration of action, suggesting complex pharmacodynamic interactions beyond simple plasma concentration.
Table 1: Plasma Elimination Half-Life of this compound
| Parameter | Value (Hours) | Source Indices |
| Plasma Elimination Half-Life | 5-6 | drugbank.comwikipedia.orgpfizer.comfda.gov |
| Plasma Elimination Half-Life | ~6 | nih.gov |
Pharmacodynamic Profile
This compound is primarily characterized as a first-generation antihistamine, specifically a non-selective histamine (B1213489) H1 receptor antagonist. drugbank.comwikipedia.orgnih.govnih.gov Its therapeutic efficacy in managing nausea, vomiting, and vertigo is largely attributed to these antihistaminic properties. drugbank.comwikipedia.orgnih.govnih.gov
The mechanism of action involves the inhibition of histaminergic neurotransmission. This compound acts by blocking signaling pathways originating from the vestibular nuclei and the nucleus of the solitary tract (NTS) to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center in the brain. drugbank.comnih.gov This antagonistic action on H1 receptors is crucial for its antiemetic and antivertigo effects. drugbank.comnih.gov Beyond its antihistaminic effects, this compound also contributes to reducing labyrinth excitability and vestibular stimulation, which are key factors in motion sickness and vertigo. drugbank.comwikipedia.orgnih.govmedeasy.healthmedex.com.bd
Furthermore, this compound possesses central anticholinergic properties, which are believed to contribute significantly to its antiemetic and antivertigo effects, although the full extent of its mechanism is not entirely understood. drugbank.comwikipedia.orgnih.govnih.gov It also exhibits central nervous system depressant and local anesthetic effects. wikipedia.orgnih.gov Studies have shown that this compound can reduce the magnitude of the vestibulo-ocular reflex in healthy volunteers. wikipedia.org While it is reported to be a weak antagonist at D1-like and D2-like dopamine (B1211576) receptors, it does not induce catalepsy in mice, possibly due to its anticholinergic activity, and it does not affect dopamine or serotonin (B10506) reuptake. wikipedia.org
Onset and Duration of Action
The onset of action for this compound typically occurs within approximately 1 hour following oral administration. drugbank.comwikipedia.orgnih.gov Some reports indicate a slightly faster onset, ranging from 30 to 60 minutes, depending on the dosage. medeasy.healthmedex.com.bdmedscape.com
Despite its relatively short plasma elimination half-life, the therapeutic effects of this compound are notably prolonged. Its duration of action generally spans between 8 to 24 hours. drugbank.comwikipedia.orgnih.govnih.gov Other sources specify a duration of 12 to 24 hours. medeasy.healthmedex.com.bdmedscape.com This extended duration of effect makes this compound suitable for once-daily or less frequent dosing regimens for conditions like motion sickness and vertigo.
Table 2: Onset and Duration of Action of this compound
| Parameter | Range (Hours) | Source Indices |
| Onset of Action | 0.5-1 | drugbank.comwikipedia.orgnih.govmedeasy.healthmedex.com.bdmedscape.com |
| Duration of Action | 8-24 | drugbank.comwikipedia.orgnih.govnih.govmedeasy.healthmedex.com.bdmedscape.com |
Clinical Efficacy and Therapeutic Applications
Approved Indications and Symptomatic Management
Meclizine is an FDA-approved medication for the treatment of symptoms associated with motion sickness and certain vestibular disorders. nih.govpharmacytimes.comnih.gov
This compound is an established treatment for the prevention and relief of nausea, vomiting, and dizziness caused by motion sickness. wikipedia.orgdrugs.comdroracle.ai Its mechanism of action involves blocking H1-histamine receptors and exerting anticholinergic effects. wikipedia.orgdrugs.comnih.gov These actions collectively reduce the stimulation of the brain's vomiting center from the vestibular system and may also directly influence the chemoreceptor trigger zone, thereby mitigating emetic signals. wikipedia.orgdrugs.comnih.gov
Clinical studies have demonstrated the efficacy of this compound in combating motion sickness. In a placebo-controlled field trial involving over 400 airmen, a single 25 mg dose of this compound, administered 24 hours prior to flights, provided 61.1% protection against airsickness, a statistically significant result compared to placebo. hres.ca Another large-scale, placebo-controlled trial with over 1000 seamen revealed that a single daily dose of 50 mg this compound offered significant protection against seasickness compared to placebo. This regimen was also found to be more effective than several other drug regimens tested. hres.ca
Table 1: Efficacy of this compound in Motion Sickness Studies
| Study Type | Population | This compound Dose | Key Finding (vs. Placebo/Comparators) | Citation |
| Field Trial | 400+ airmen | 25 mg (single dose, 24h pre-flight) | 61.1% protection against airsickness (significant vs. placebo) | hres.ca |
| Field Trial | 1000+ seamen | 50 mg (single daily dose) | Significant protection against seasickness (vs. placebo); more effective than 22 other regimens | hres.ca |
| Comparative | N/A (review) | 50 mg | Similar efficacy to dimenhydrinate (B1670652) for subjective symptoms; fewer GI symptoms, less drowsiness than dimenhydrinate | droracle.ai |
| Research | N/A (study) | N/A | Decreased vestibulo-ocular reflex gain; inhibitory effect on eye movement reflexes for low accelerations | droracle.ai |
This compound is indicated for the symptomatic management of vertigo stemming from diseases affecting the vestibular system, including labyrinthitis and Meniere's disease. nih.govpharmacytimes.comnih.govdroracle.ai Its utility in these conditions is primarily to alleviate symptoms such as dizziness and nausea. droracle.aistuffthatworks.health The central anticholinergic properties of this compound are believed to contribute to its antivertigo effects by depressing labyrinth excitability and vestibular stimulation. wikipedia.orgnih.gov
While this compound can offer relief from acute vertigo symptoms, it is generally considered a short-term management option and does not address the underlying pathology of chronic conditions like Meniere's disease. droracle.aistuffthatworks.healthnih.gov Community-reported data suggests that approximately 44% of individuals with Meniere's disease did not experience relief from this compound, highlighting the variability in individual responses to treatment. stuffthatworks.health
This compound is also utilized off-label for the management of nausea and vomiting induced by radiation therapy. drugs.comnih.govclevelandclinic.orgpeacehealth.org Radiation administered to areas such as the brain, gastrointestinal tract, or liver frequently results in these emetic side effects, for which antiemetics like this compound are often recommended. clevelandclinic.orgpeacehealth.org
Vertigo Associated with Vestibular Diseases (e.g., Meniere's Disease, Labyrinthitis)
Off-Label and Investigational Applications
Beyond its approved indications, this compound is being explored for its potential in other significant medical conditions, driven by its diverse pharmacological actions.
Achondroplasia (ACH) is the most prevalent form of short-limbed skeletal dysplasia, resulting from gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. nih.govoup.comresearchgate.net Research has identified this compound as a compound capable of inhibiting the elevated FGFR3 signaling observed in chondrocytic cells, thereby promoting longitudinal bone growth. nih.govoup.comresearchgate.netnih.gov
Preclinical studies in transgenic mice with achondroplasia (Fgfr3(ach) mice) have demonstrated promising results. Oral administration of this compound led to a significant increase in body length after just two weeks of treatment. nih.govoup.com At skeletal maturity, this compound-treated Fgfr3(ach) mice exhibited significantly longer bones, including the cranium, radius, ulna, femur, tibia, and vertebrae, compared to untreated controls. nih.govoup.com Interestingly, this compound also promoted bone growth in wild-type mice. nih.govoup.com Researchers estimate that if a similar effect (a 5.4% increase in body length) could be achieved in human ACH patients, it could translate to an increase of 6.7–7.1 cm in adult height. oup.com
A phase 1a clinical trial investigating this compound in children with achondroplasia (aged 5-10 years) has been conducted to evaluate its safety and pharmacokinetics. researchgate.netnih.gov The study reported no serious adverse events and provided valuable pharmacokinetic data. For instance, after 14 days of repeated 12.5 mg administration, the average maximum drug concentration (Cmax) was 167 ng/mL, and the area under the curve (AUC) from 0 to 24 hours was 1170 ng·h/mL. nih.gov These findings support the recommendation for long-term administration of 12.5 mg or 25 mg/day in future phase 2 clinical trials for children with ACH. nih.gov
Table 2: this compound's Effect on Skeletal Growth in Achondroplasia Mouse Models
| Model | Treatment Duration | Key Skeletal Findings (vs. Untreated) | Citation |
| Fgfr3(ach) mice | 2 weeks | Significantly increased body length | nih.govoup.com |
| Fgfr3(ach) mice | Until skeletal maturity | Significantly longer cranium, radius, ulna, femur, tibia, and vertebrae | nih.govoup.com |
| Wild-type mice | N/A | Increased bone growth observed | nih.govoup.com |
This compound is under investigation for its potential therapeutic role in hepatocellular carcinoma (HCC) due to its activity as a constitutive androstane (B1237026) receptor (CAR) inverse agonist. bcm.edunih.govoup.comveeva.com CAR activation has been implicated in the induction of HCC. nih.gov The premise of this research is that this compound, by inversely agonizing CAR, could potentially inhibit tumorigenesis and induce apoptosis in HCC patients, particularly those undergoing surgical resection, ablation, or trans-arterial chemoembolization (TACE). bcm.eduveeva.com
In vitro and in vivo studies have shown that this compound acts as an inverse agonist for human CAR (hCAR), leading to a dose-dependent repression of hCAR transcriptional activity. oup.comresearchgate.net This effect contrasts with its agonistic activity on mouse CAR (mCAR). oup.comresearchgate.net Further supporting its potential in HCC, this compound treatment in humanized CAR transgenic mice significantly reduced acetaminophen-induced liver toxicity, a process mediated by CAR activation. oup.com This suggests that this compound's inverse agonism of hCAR could offer a beneficial therapeutic avenue for HCC. oup.com Clinical trials, such as the "this compound for Hepatocellular Carcinoma (OPTIM)" study (NCT03253289), are actively exploring this application, aiming to assess if this compound can downregulate the expression of downstream CAR target genes, including CYP2B6, MYC, and FOXM1. nih.gov
Table 3: this compound's Activity on Constitutive Androstane Receptor (CAR)
| Target Receptor | Species | This compound Activity | Effect | Citation |
| CAR | Human | Inverse Agonist | Represses transcriptional activity, decreases acetaminophen-induced liver toxicity | oup.comresearchgate.net |
| CAR | Mouse | Agonist | Increases expression of CAR target genes | oup.comresearchgate.net |
Comparative Efficacy Studies
This compound Versus Placebo in Clinical Trials
Clinical trials have extensively investigated the efficacy of this compound in comparison to placebo across various conditions, primarily focusing on motion sickness and vestibular disturbances like vertigo. These studies aim to ascertain the specific therapeutic benefits attributable to this compound.
Detailed Research Findings
In field trials assessing the prevention of motion sickness, this compound demonstrated significant protective effects. A placebo-controlled comparative field trial involving over 400 young airmen showed that a single dose of this compound provided 61.1% protection against airsickness, which was statistically significant when compared to placebo. hres.ca Similarly, in another large-scale placebo-controlled field trial with over 1000 seamen, a daily regimen of this compound offered significant protection against seasickness compared to placebo. hres.ca
When compared with other anti-motion sickness agents, this compound's efficacy has been evaluated. For instance, in studies comparing transdermal scopolamine (B1681570), oral this compound, and placebo for motion sickness prevention, scopolamine generally provided superior protection compared to both this compound and placebo. uspharmacist.comdroracle.ai One review indicated that scopolamine led to an 89% decrease in mean motion sickness score, whereas this compound resulted in a 59% decrease, implying this compound's effectiveness over placebo, albeit less than scopolamine. orpdl.org Subjects administered scopolamine experienced less nausea compared to those given this compound or placebo. uspharmacist.com
For the treatment of vertigo, a common symptom in vestibular disorders, this compound has also been studied. A double-blind clinical trial in an emergency department compared oral this compound to oral diazepam for acute peripheral vertigo. The study found no significant difference in the mean improvement of vertigo symptoms between the this compound and diazepam groups, with both showing comparable efficacy. researchgate.net While this specific trial did not include a direct placebo arm for numerical comparison, it is generally understood that vestibular suppressants, including this compound, are superior to placebo for the treatment of vertigo. researchgate.net
Further research has explored this compound's physiological effects on the vestibular system. A triple-blinded randomized trial involving healthy subjects exposed to vestibular and visual-vestibular stimulations observed that this compound led to a relative increase in torsional velocity compared to placebo during vestibular stimulation at both low and high intensities. nih.gov During visual-vestibular stimuli, this compound decreased torsional velocity at low acceleration but increased it at high acceleration, indicating a complex interaction with eye movement reflexes. nih.gov This suggests that this compound may exert its effects not solely through sensory-specific mechanisms but potentially at a more central level. nih.gov
Data Tables
The following tables summarize key findings from clinical trials comparing this compound to placebo or demonstrating its efficacy in contexts where placebo comparison is implied.
| Study Type | Condition | This compound Outcome (vs. Placebo) | Significance/Finding | Source |
| Field Trial | Airsickness Prevention | 61.1% protection | Statistically significant (p < 0.01) | hres.ca |
| Field Trial | Seasickness Prevention | Significant protection | Statistically significant (p < 0.01) | hres.ca |
| Controlled Trial | Motion Sickness Score Reduction | 59% reduction (compared to scopolamine's 89%) | This compound effective, but less so than scopolamine, both superior to placebo. | orpdl.org |
| Controlled Trial | Nausea Reduction in Motion Sickness | Less nausea than placebo, but more than scopolamine. | Scopolamine superior to this compound and placebo. | uspharmacist.com |
| Study Type | Condition | This compound Effect (vs. Placebo/Comparator) | Significance/Finding | Source |
| Randomized Trial | Acute Peripheral Vertigo (VAS Improvement) | Mean improvement of 40 (comparable to Diazepam's 36) | No significant difference between this compound and Diazepam; both considered superior to placebo for vertigo. | researchgate.net |
| Randomized Trial | Vestibular Stimulation (Torsional Velocity Change) | Relative increase in torsional velocity at low and high intensities | Significant difference (P = 0.047) | nih.gov |
| Randomized Trial | Visual-Vestibular Stimulation (Torsional Velocity Change) | Decrease at low acceleration, increase at high acceleration | Distinct difference in nystagmus beats between stimulus intensity and time. | nih.gov |
Pharmacovigilance and Drug Interaction Research
Special Population Considerations in Research
Renal Impairment: Accumulation Potential and Dose Adjustment Research
Research into the effects of renal impairment on the pharmacokinetics of meclizine is limited. wikipedia.orgfishersci.canih.govnih.govuni.lu However, due to this compound's renal excretion, there is a potential for the drug or its metabolites to accumulate in individuals with compromised kidney function. wikipedia.orgfishersci.canih.govuni.lu Consequently, caution is advised when administering this compound to patients with reduced renal function, including the elderly, as renal function typically declines with age. wikipedia.orgfishersci.canih.govuni.lu While no specific dose adjustments for this compound are formally established for renal impairment, clinical monitoring for effects is recommended.
Beyond its clinical use in patients with renal considerations, preclinical research has explored this compound's potential in kidney protection. One study demonstrated that this compound pretreatment protected kidneys against ischemia-reperfusion injury in mice. It was observed that this compound provided a dose-dependent protection, with statistically significant results at a dose of 100 mg/kg, where serum creatinine (B1669602) levels were 0.90 ± 0.10 mg/dl in the this compound-treated group versus 1.40 ± 0.20 mg/dl in the vehicle group (p < 0.01). It is important to note that the doses utilized in these animal studies were higher than those typically used clinically in humans.
Pregnancy and Lactation: Teratogenicity Studies and Safety in Breastfeeding
Pregnancy
Preclinical studies investigating this compound's effects on pregnancy have shown teratogenic potential in animals. Specifically, studies in rats indicated that this compound increased the risk of developing cleft palate when administered at doses 25 to 50 times higher than the recommended human dose. wikipedia.org Multiple daily oral doses ranging from 25 to 250 mg/kg in pregnant rats, administered during organogenesis (days 7 through 15 of pregnancy), resulted in significant numbers of skeletal and orofacial malformations in the offspring, with frequency largely dependent on the administered dose. However, single daily oral doses ranging from 175 to 375 mg/kg showed a much lower frequency of malformations (0.84%, 3 malformed young out of 357 born).
In contrast to animal findings, extensive human epidemiological studies have generally not indicated that this compound increases the risk of major birth defects when administered during pregnancy. fishersci.canih.govuni.lu Several well-controlled, prospective epidemiological studies, including data from over 50,000 pregnant women (with 1,014 exposures to this compound during early pregnancy), found no statistically significant increase in the incidence of malformations in the offspring of women who used this compound compared to control groups. This compound was formerly classified as an FDA Pregnancy Category B drug. wikipedia.org Despite the animal findings, the possibility of fetal harm in humans appears remote, but its use during pregnancy should be considered only when clearly necessary. nih.govuni.lu
Lactation
Information regarding the excretion of this compound into human milk is limited, and it is not definitively known whether the drug is present in breast milk. nih.govnih.govuni.lu Therefore, caution is generally recommended when this compound is administered to nursing women. nih.govnih.govuni.lu
Some sources suggest that this compound poses minimal risk to the infant when used during breastfeeding, and periodic administration is likely acceptable. wikipedia.org However, extended use or hefty doses of this compound may potentially cause effects in the breastfed infant or decrease milk supply, particularly when combined with sympathomimetic drugs such as pseudoephedrine, or if used before lactation is well established. wikipedia.org It is advisable to monitor breastfed infants for potential symptoms such as drowsiness or dry mouth. While antihistamines, when given in relatively high doses by injection, can decrease basal serum prolactin in non-lactating and early postpartum women, suckling-induced prolactin secretion is generally not affected by antihistamine pretreatment in postpartum mothers.
CYP2D6 Polymorphism and Individual Variability in Exposure
In vitro metabolic studies utilizing human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the dominant enzyme responsible for the metabolism of this compound. wikipedia.orgfishersci.canih.govuni.lu
The genetic polymorphism of the CYP2D6 enzyme is well-documented, leading to distinct metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. wikipedia.orgfishersci.canih.govuni.lu This genetic variability significantly contributes to large inter-individual differences in this compound exposure. wikipedia.orgfishersci.canih.govuni.lu Consequently, when this compound is administered to patients with known CYP2D6 polymorphisms, clinicians are advised to monitor for potential adverse reactions and evaluate the clinical effectiveness of the drug. wikipedia.orgfishersci.ca Furthermore, due to this compound's metabolism by CYP2D6, there is a potential for drug-drug interactions when this compound is co-administered with CYP2D6 inhibitors. wikipedia.orgfishersci.canih.govuni.lu
Emerging Research and Future Directions
Development of Novel Formulations for Improved Pharmacokinetics (e.g., Oral Suspension)
Efforts are underway to develop new meclizine formulations aimed at enhancing its pharmacokinetics, particularly to achieve a more rapid onset of action. A notable development is the this compound oral suspension (MOS), which has been designed to provide a quicker therapeutic effect compared to the traditional marketed this compound oral tablet (MOT) indiamart.comnih.govnih.govmetabolomicsworkbench.org. A phase 1 pharmacokinetic study involving 20 healthy volunteers demonstrated that the plasma concentration of the MOS formulation appeared more rapidly than that of the MOT, while maintaining comparable bioavailability indiamart.comnih.gov. This suggests that the new oral suspension could offer a much quicker onset of action for conditions like motion sickness indiamart.comnih.gov.
Furthermore, solid dispersion formulations of this compound hydrochloride have been investigated, utilizing combinations of polyethylene (B3416737) glycol (PEG) and hydroxypropyl methylcellulose (B11928114) (HPMC). Studies have shown that optimized solid dispersion formulations exhibit significantly improved bioavailability and can provide sustained drug release over a period of up to 12 hours compared to the pure drug and existing marketed tablets mims.com. These findings highlight the potential of advanced formulation technologies to improve the oral delivery and pharmacokinetic profile of this compound. mims.com
| Formulation Type | Key Pharmacokinetic Improvement | Supporting Excipients |
| Oral Suspension | Faster peak plasma concentration | Solubilizers (e.g., hydroxypropyl-β-cyclodextrin, PEG 660 13-hydroxystearate) nih.govmetabolomicsworkbench.org |
| Solid Dispersion | Improved bioavailability, sustained release | Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC) mims.com |
Enantiomeric Research (e.g., (S)-Meclizine for Reduced Side Effects)
This compound is a racemic mixture, and research is increasingly focusing on its individual enantiomers to potentially enhance efficacy and reduce side effects. Studies have revealed that the (S)-enantiomer of this compound exhibits reduced binding to the histamine (B1213489) H1 receptor, which is a known dose-limiting side effect associated with the racemic compound wikidata.orguni.lucenmed.com. Crucially, despite this reduced H1 receptor binding, (S)-meclizine retains its beneficial effect on mitochondrial respiration wikidata.orguni.lucenmed.com.
This enantiomeric research suggests that (S)-meclizine could serve as a promising new drug candidate for chemical preconditioning, offering protection against conditions such as stroke or myocardial infarction with an improved safety profile compared to the racemate wikidata.orgcenmed.comnih.gov. In mouse models of middle cerebral artery occlusion (MCAO), (S)-meclizine was found to be at least as efficacious as the racemic this compound in delaying anoxic depolarization onset and decreasing infarct volumes wikidata.orguni.lucenmed.com.
Targeting Specific Neurodegenerative Pathways
This compound has emerged as a compound with neuroprotective properties, primarily attributed to its influence on cellular energy metabolism. It has been shown to protect against ischemia-reperfusion injury in vital organs, including the brain, heart, and kidney, by shifting cellular metabolism from mitochondrial respiration towards glycolysis wikidata.orgcenmed.comnih.govuni.luguidetopharmacology.org. This metabolic shift helps cells cope with energetic stress.
Further research indicates this compound's potential in various neurodegenerative disorders. It has demonstrated neuroprotective effects in animal models of Huntington's disease, specifically by suppressing apoptotic cell death in models of polyglutamine (polyQ) toxicity ereztech.comwikipedia.org. Additionally, this compound has shown promise in models of Parkinson's disease and against cisplatin-induced toxicity in dorsal root ganglion neurons uni.luereztech.com. The underlying mechanism involves its ability to attenuate mitochondrial respiration and promote glycolysis uni.luguidetopharmacology.orgereztech.comwikipedia.org. A key molecular target identified in this process is CTP:phosphoethanolamine cytidylyltransferase (PCYT2), an enzyme directly inhibited by this compound, leading to an accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration guidetopharmacology.org.
Further Elucidation of Antiviral Mechanisms
Beyond its antihistaminic and antiemetic roles, this compound has demonstrated antiviral activity against specific viruses, prompting further investigation into its mechanisms. Studies have shown that this compound exhibits inhibitory effects against Pseudorabies virus (PRV) replication in PK-15 cells in vitro wikipedia.orgmims.com. In animal models, this compound treatment reduced the severity of clinical symptoms, lowered viral loads in tissues, and delayed mortality following PRV challenge wikipedia.orgmims.com.
The antiviral action of this compound against PRV appears to occur at multiple stages of the viral life cycle, including interference with viral entry and cell-to-cell spreading. It also inhibits the release of viral particles during the late stages of infection wikipedia.orgmims.com. While these findings lay a foundation for developing potential therapeutic drugs against PRV, the detailed mechanisms still require further clarification wikipedia.orgmims.com. Furthermore, this compound has been reported to significantly reduce Herpes Simplex Virus type 1 (HSV-1) replication in HeLa cells and in mouse models wikipedia.org.
Investigation of this compound in Bone Metabolism Disorders
This compound's potential therapeutic applications extend to bone metabolism disorders, with research focusing on its effects on conditions like achondroplasia and osteoporosis. Achondroplasia (ACH), a common skeletal dysplasia, is characterized by activating mutations in the fibroblast growth factor receptor 3 (FGFR3) gene indiamart.comfishersci.senih.govnih.gov. This compound hydrochloride has been identified to inhibit FGFR3 signaling in various chondrocytic cells and has been shown to promote longitudinal bone growth in mouse models of ACH indiamart.comfishersci.senih.gov. Clinically attainable concentrations of this compound could potentially increase bone length in ACH patients fishersci.se.
In the context of osteoporosis, this compound has demonstrated the ability to prevent ovariectomy-induced bone loss and inhibit osteoclastogenesis mims.comunesp.br. In vivo and in vitro studies using primary bone marrow-derived macrophages (BMMs) showed that this compound reduced osteoclast formation and bone resorption in a dose-dependent manner mims.comunesp.br. This inhibitory effect is partly mediated by the upregulation of the Pregnane X receptor (PXR) and the attenuation of RANKL-induced activation of several signaling pathways, including c-Fos, NFATc1, nuclear factor-κB (NF-κB), and mitogen-activated protein kinases (MAPKs) like ERK and p38 mims.comunesp.br. These findings suggest this compound as a novel therapeutic candidate for osteoclast-related diseases unesp.br.
Advanced Drug Repurposing Initiatives
Drug repurposing, the strategy of identifying new therapeutic uses for existing approved or investigational drugs, offers significant advantages over traditional drug discovery, including reduced development time, costs, and risks due to established safety profiles wikipedia.orgmentalhealth.comnih.gov. This compound is a compelling candidate for such initiatives given its long history of safe use and its diverse biological activities wikidata.orguni.luguidetopharmacology.orgwikipedia.org.
This compound is being repurposed for several indications, including its investigation as a chemical preconditioning agent to protect against ischemia-reperfusion injury in various organs wikidata.orgcenmed.comnih.gov. Its ability to shift cellular metabolism towards glycolysis contributes to its cytoprotective effects, making it relevant for conditions like stroke and myocardial infarction wikidata.orguni.luguidetopharmacology.orgwikipedia.org. Furthermore, this compound's inhibition of FGFR3 signaling has led to its repurposing for achondroplasia, with preclinical and early clinical studies showing promise in promoting bone growth indiamart.comfishersci.senih.govnih.gov. Advanced computational approaches, such as molecular docking and virtual screening, are increasingly employed to systematically identify and evaluate this compound's potential new uses nih.gov.
Structural Biology and Protein-Drug Interaction Studies (MicroED and Molecular Docking)
Understanding the precise structural interactions between this compound and its biological targets is crucial for rational drug design and optimization. Despite its long clinical use, the crystal structure of this compound and the detailed mechanisms of its protein-drug interactions remained elusive until recently wikidata.orgwikipedia.orgwikipedia.orgmims.comwikidata.org.
Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique to overcome the challenges associated with obtaining large crystals for traditional single-crystal X-ray diffraction wikidata.orgwikipedia.orgwikipedia.orgmims.comwikidata.org. Using MicroED, the three-dimensional (3D) crystal structure of this compound dihydrochloride (B599025) has been successfully determined directly from micro- or nano-sized crystals found in seemingly amorphous powder wikidata.orgwikipedia.orgwikipedia.orgmims.comwikidata.org. This analysis revealed the presence of two racemic enantiomers (R/S) within the unit cell and detailed the crystal packing, which involves strong N-H-Cl− hydrogen bonding and weaker C-H-Cl− and pi-stacking interactions wikidata.orgwikipedia.orgwikipedia.orgmims.comwikidata.org.
Complementary molecular docking studies have provided insights into how this compound binds to the histamine H1 receptor, identifying critical contact points within the active sites and revealing conformational changes that occur between the drug's formulation state and its biologically active, receptor-bound state wikidata.orgwikipedia.orgwikipedia.orgmims.comwikidata.org. This combined approach of MicroED and molecular docking is instrumental in unraveling complex protein-drug interactions, thereby facilitating precision drug design and the development of optimized this compound derivatives wikidata.orgwikipedia.orgwikipedia.orgwikidata.org.
Q & A
Q. What experimental models are validated for studying Meclizine's neuroprotective mechanisms in neurodegenerative diseases?
Methodological Guidance:
- Use in vitro models like murine dorsal root ganglion (DRG) neurons exposed to hypoxia to assess mitochondrial compromise and glycolytic augmentation .
- Employ Caenorhabditis elegans and Drosophila melanogaster models of polyglutamine (polyQ) toxicity to evaluate suppression of apoptosis and neuronal dystrophy .
- Validate findings with primary human neurons or 3D organoid cultures for translational relevance.
Key Data:
Q. How should pharmacokinetic (PK) studies of this compound be structured to address variability in absorption?
Methodological Guidance:
- Conduct crossover trials comparing fasted vs. fed states, with plasma concentration monitoring over 10–24 hours .
- Use body weight-normalized dosing (e.g., 25 mg/kg in mice) and analyze AUC (Area Under the Curve) to quantify exposure differences.
- Include pediatric and adult cohorts to assess age-related PK disparities .
Key Data:
- AUC0-10h in fed vs. fasted states: 813 vs. 504 ng·h/mL in humans .
Q. What statistical frameworks are optimal for analyzing this compound's dose-dependent effects on mitochondrial function?
Methodological Guidance:
- Apply one-way ANOVA with post-hoc Tukey’s test for multi-group comparisons (e.g., mitochondrial respiration rates across doses) .
- Use linear regression to correlate glycolytic flux (via extracellular flux analysis) with neuroprotection outcomes .
Advanced Research Questions
Q. How can conflicting data on this compound’s activation of pregnane X receptor (PXR) vs. constitutive androstane receptor (CAR) be resolved?
Methodological Guidance:
- Perform comparative assays:
Q. What experimental designs validate this compound’s metabolic plasticity in neurons under energy stress?
Methodological Guidance:
- Combine metabolomic profiling (e.g., NADPH/ATP/ROS levels) with RNA-seq to identify hypoxia-induced glycolytic genes (e.g., GLUT3, HK2) .
- Use CRISPR/Cas9 to knockout glycolytic enzymes (e.g., hexokinase 2) and test this compound’s efficacy in knockout vs. wild-type neurons .
Key Data:
Q. How do sex-specific responses to this compound in lifespan studies inform translational research?
Methodological Guidance:
- Design longevity trials with age-matched male and female mice, administering this compound (40 mg/kg/day) and astaxanthin.
- Use Kaplan-Meier survival analysis and Cox proportional hazards models to assess sex differences .
Key Data:
- This compound extends median lifespan in male mice by ~8% (no effect in females) .
Data Contradiction Analysis
Issue: Discrepancies in this compound’s effects on mitochondrial respiration (inhibition vs. no effect).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
